molecular formula C14H20O B12641189 2-Cyclopentyl-6-isopropylphenol CAS No. 93892-30-9

2-Cyclopentyl-6-isopropylphenol

Cat. No.: B12641189
CAS No.: 93892-30-9
M. Wt: 204.31 g/mol
InChI Key: QAASULYKVXLJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-6-isopropylphenol is an organic compound with the molecular formula C14H20O It is a phenolic compound characterized by the presence of a cyclopentyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-isopropylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclopentyl and isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-isopropylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Cyclopentyl-6-isopropylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-isopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The cyclopentyl and isopropyl groups contribute to the compound’s hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentylphenol
  • 2-Isopropylphenol
  • 2-Cyclohexyl-6-isopropylphenol

Uniqueness

2-Cyclopentyl-6-isopropylphenol is unique due to the presence of both cyclopentyl and isopropyl groups, which confer distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

93892-30-9

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-cyclopentyl-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-10(2)12-8-5-9-13(14(12)15)11-6-3-4-7-11/h5,8-11,15H,3-4,6-7H2,1-2H3

InChI Key

QAASULYKVXLJKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.